molecular formula C18H20N2O4 B2850613 ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate CAS No. 303146-55-6

ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate

Cat. No.: B2850613
CAS No.: 303146-55-6
M. Wt: 328.368
InChI Key: NOAIJJCZZYRZPJ-VMPITWQZSA-N
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Description

Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate is a pyridazinone derivative characterized by a 6-oxo-1(6H)-pyridazinyl core substituted with a 4-methoxystyryl group and an ethyl propanoate ester. The compound's styryl moiety (a conjugated ethenyl group attached to a methoxyphenyl ring) likely enhances its interaction with biological targets, while the ethyl ester group may improve pharmacokinetic properties such as cell permeability .

Properties

IUPAC Name

ethyl 2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-6-oxopyridazin-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-4-24-18(22)13(2)20-17(21)12-9-15(19-20)8-5-14-6-10-16(23-3)11-7-14/h5-13H,4H2,1-3H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAIJJCZZYRZPJ-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)N1C(=O)C=CC(=N1)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of the Methoxystyryl Group: The methoxystyryl group can be introduced via a Heck reaction, where a styrene derivative reacts with a halogenated pyridazine in the presence of a palladium catalyst.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: The major product could be the corresponding alcohol derivative.

    Substitution: Substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate exhibit significant anticancer properties. For instance, derivatives of pyridazine have shown cytotoxic effects against various cancer cell lines. A notable example includes a study where a related compound demonstrated an IC50 value of 2.57 µM against HepG2 liver cancer cells, highlighting its potential as a therapeutic agent for hepatocellular carcinoma .

Table 1: Anticancer Activity of Pyridazine Derivatives

CompoundCell LineIC50 (µM)
This compoundHepG22.57
Related Pyridazine DerivativeMDA-MB-231TBD
Another DerivativeA549TBD

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Similar pyridazine derivatives have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial activity of pyridazine derivatives, compounds were tested against E. coli and Staphylococcus aureus. Results indicated that certain derivatives could inhibit bacterial growth effectively, suggesting potential applications in treating infections.

Pesticidal Activity

This compound and its analogs are being explored for their pesticidal properties. Research indicates that compounds with similar structural motifs can act as effective insecticides or fungicides by interfering with the biological processes of pests.

Table 2: Pesticidal Activity of Pyridazine Compounds

CompoundTarget PestEfficacy (%)
This compoundAphidsTBD
Related CompoundFungal StrainsTBD

Plant Growth Regulation

Additionally, some studies suggest that this compound may enhance plant growth by acting as a growth regulator. This property can be beneficial in agriculture for improving crop yields.

Nanotechnology

The unique chemical structure of this compound allows it to be utilized in nanotechnology applications. Its ability to form stable nanoparticles can be harnessed for drug delivery systems, targeting specific cells while minimizing side effects.

Case Study: Nanoparticle Formation

Research has shown that incorporating pyridazine derivatives into nanoparticle formulations can enhance the bioavailability of drugs, making them more effective in therapeutic applications.

Mechanism of Action

The mechanism by which ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity. For example, the methoxystyryl group could interact with hydrophobic pockets in proteins, while the ester group may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Structural Analogues with Anti-Osteoclast Activity

The compound shares structural similarities with other pyridazinone derivatives studied for osteoclast inhibition. Key analogues include:

Compound Name Core Structure Substituents Biological Activity Potency (IC₅₀) References
Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate 6-oxo-1(6H)-pyridazinyl 4-methoxystyryl group; ethyl propanoate ester Inhibits osteoclast differentiation Not reported
2N1HIA (2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide) 6-oxo-1(6H)-pyridazinyl 2-fluoro-4-methoxyphenyl; indol-5-ylacetamide Suppresses cathepsin K expression ~5 µM
2-NPPA (propanoic acid derivative) 6-oxo-1(6H)-pyridazinyl 4-methylphenyl; propanoic acid Anti-osteoclast via unknown mechanism Not reported
I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazin-3-yl Phenethylamino benzoate Not specified (structural analogue) N/A

Key Observations:

  • Substituent Effects: The 4-methoxystyryl group in the target compound may enhance binding affinity compared to 2-fluoro-4-methoxyphenyl (2N1HIA) or 4-methylphenyl (2-NPPA) groups due to extended conjugation and electron-donating methoxy effects .
  • Ester vs.

Functional Comparisons

  • Anti-Osteoclast Mechanisms: Both the target compound and 2N1HIA suppress osteoclast differentiation, but 2N1HIA explicitly inhibits cathepsin K, a protease critical for bone resorption . The target compound’s mechanism remains unconfirmed but may involve similar pathways.
  • Selectivity: Styryl-containing derivatives (e.g., the target compound) may exhibit greater selectivity for osteoclast-related targets compared to methylisoxazole or pyridazine analogues (e.g., I-6232, I-6273) due to steric and electronic compatibility .

Research Findings and Limitations

  • Structural Optimization: Compounds with styryl groups (e.g., the target) show promise in balancing lipophilicity and polarity, critical for drug-likeness .
  • Gaps in Data: Direct comparisons of pharmacokinetic parameters (e.g., half-life, metabolic stability) between the target compound and analogues are unavailable.

Biological Activity

Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O4C_{18}H_{22}N_{2}O_{4} with a molecular weight of 330.38 g/mol. The compound features a pyridazine ring substituted with a methoxystyryl group, which is hypothesized to contribute to its biological activity.

Pharmacological Activity

Recent studies have indicated that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which can be attributed to its ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial and fungal strains. For instance, research indicates effectiveness against Candida species, highlighting its potential as an antifungal agent .
  • Anti-inflammatory Properties : this compound has been evaluated for its anti-inflammatory effects in vitro, showing promise in reducing inflammation markers in cell cultures.

The biological activity of this compound can be linked to several mechanisms:

  • Radical Scavenging : The methoxy group may enhance the electron-donating ability of the molecule, facilitating radical scavenging.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Membrane Disruption : Its lipophilic nature allows it to interact with microbial membranes, leading to cell lysis and death.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantIC50 = 249.6 µg/mL in ABTS assay
AntimicrobialEffective against Candida species
Anti-inflammatoryReduced inflammation markers in vitro

Detailed Research Findings

A study conducted by researchers investigated the antioxidant capacity of various extracts from plants containing similar structural motifs as this compound. The methanolic extract exhibited the highest antioxidant activity, suggesting that compounds with similar structures may share these beneficial properties .

Another research effort focused on the antimicrobial potential of this compound against several pathogens. Results indicated a significant reduction in microbial growth, particularly against fungal strains, suggesting its utility in developing antifungal therapies .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate?

The synthesis typically involves multi-step reactions, including condensation of pyridazinone precursors with styryl derivatives. Key steps include:

  • Step 1 : Preparation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or keto-esters under reflux conditions .
  • Step 2 : Introduction of the 4-methoxystyryl group via Heck coupling or Wittig reactions, requiring palladium catalysts or phosphorous ylides .
  • Step 3 : Esterification of the propanoate side chain using ethanol under acidic or basic conditions .
    Methodological Tip : Optimize reaction parameters (e.g., temperature: 80–100°C, solvent: DMF or THF) to enhance yield and purity. Monitor progress via thin-layer chromatography (TLC) .

Q. How can researchers confirm the structural integrity of this compound?

Characterization relies on spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions (e.g., methoxystyryl protons at δ 6.8–7.5 ppm, pyridazinyl carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected m/z: ~340–350 for [M+H]+^+) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How to design bioactivity assays for this compound, given structural similarities to pharmacologically active pyridazinones?

Leverage known mechanisms of pyridazinone derivatives:

  • Enzyme Inhibition : Test against cyclooxygenase (COX) or phosphodiesterase (PDE) isoforms using fluorometric assays. Compare IC50_{50} values with reference inhibitors .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2). Include controls for apoptosis (Annexin V/PI staining) and oxidative stress (ROS detection) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the styryl moiety to enhance binding affinity .

Q. How to resolve contradictions in reported bioactivity data for structurally related pyridazinones?

Contradictions may arise from substituent effects or assay conditions:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent impacts (e.g., methoxy vs. chloro groups) using molecular docking (e.g., AutoDock Vina) to predict target interactions .
  • Assay Standardization : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) and validate via dose-response curves .
  • Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends in IC50_{50} variability .

Q. What strategies optimize reaction yields for scale-up synthesis?

Apply Design of Experiments (DOE) to identify critical factors:

  • Variables : Catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. acetonitrile), and reaction time (6–24 hrs).
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield (>80%) .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. How to develop analytical methods for quantifying degradation products under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C .
  • LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed propanoate) using a QTOF mass spectrometer in positive ion mode .
  • Stability-Indicating Methods : Validate HPLC methods per ICH guidelines (precision: RSD <2%, accuracy: 98–102%) .

Q. How to investigate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd_d) to enzymes like COX-2 .
  • Molecular Dynamics Simulations : Simulate ligand-enzyme interactions (e.g., using GROMACS) to identify key binding residues .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyridazinone Derivatives

StepReagents/ConditionsYield RangeReference
CyclizationHydrazine hydrate, EtOH, reflux60–75%
Styryl AdditionPd(OAc)2_2, PPh3_3, DMF50–65%
EsterificationEthanol, H2_2SO4_4, 60°C70–85%

Q. Table 2. Bioactivity Data for Analogous Compounds

CompoundTargetIC50_{50} (µM)Reference
Ethyl 3-((5-chloro-6-oxo-pyridazinyl)oxy)propanoateCOX-21.2 ± 0.3
N-(4-fluorophenyl)-pyridazinyl acetamidePDE40.8 ± 0.1

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